molecular formula C6H5N3O B1316067 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 5817-96-9

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No. B1316067
CAS RN: 5817-96-9
M. Wt: 135.12 g/mol
InChI Key: NCIZQRMMYUHTDP-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is a compound that exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase. It also has a cell proliferation inhibiting effect and is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach. The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is represented by a formula in which R1 represents a 4- to 6-membered monocyclic unsaturated heterocyclic group which has 1 to 3 hetero atoms independently selected from N, S and O and may have a substituent .


Chemical Reactions Analysis

The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region. It also affected to some extent the orientations of the 4-imino groups and consequently their affinities for the surrounding charged residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one were characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Scientific Research Applications

Application in Cancer Immunotherapy

  • Scientific Field: Biomedical Sciences, specifically Cancer Immunotherapy .
  • Summary of Application: The compound is used as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is a negative regulator of T cell receptor (TCR) signaling. HPK1 is a promising therapeutic target for cancer immunotherapy .
  • Methods of Application: The design and synthesis of a series of HPK1 inhibitors with 7H-pyrrolo [2,3-d]pyrimidine scaffold were described. The compound 31 showed potent inhibitory activity against HPK1 .
  • Results or Outcomes: Compound 31 inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .

Application in Organic Chemistry

  • Scientific Field: Organic Chemistry .
  • Summary of Application: The compound is used in the highly regioselective C-H acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives .
  • Methods of Application: The reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate 2aa was exemplified. Diacetoxyiodobenzene, Ac2O, sodium iodide and 7-methyl-4-phenyl-7H-pyrrolo [2,3-d]pyrimidine 1aa were added in a pressure vessel. The reaction mixture was stirred at 70 °C for 6 h .
  • Results or Outcomes: The reaction resulted in 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate 2aa with an 89% yield .

Application in Pharmacophore Optimization

  • Scientific Field: Pharmacology .
  • Summary of Application: The compound is used for pharmacophore optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .
  • Methods of Application: The QSARINS (QSAR-INSUBRIA) software was used for the development and validation of Quantitative Structure-Activity Relationship (QSAR) analysis .
  • Results or Outcomes: The results or outcomes of this application are not specified in the source .

Application in Cancer Therapy

  • Scientific Field: Biomedical Sciences, specifically Cancer Therapy .
  • Summary of Application: The compound is used as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is a negative regulator of T cell receptor (TCR) signaling. HPK1 is a promising therapeutic target for cancer therapy .
  • Methods of Application: The design and synthesis of a series of HPK1 inhibitors with 7H-pyrrolo [2,3-d]pyrimidine scaffold were described. The compound 31 showed potent inhibitory activity against HPK1 .
  • Results or Outcomes: Compound 31 inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .

Application in Synthesis of Tubercidin Analogs

  • Scientific Field: Organic Chemistry .
  • Summary of Application: The compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo [2,3-d]pyrimidine .
  • Methods of Application: The reaction of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide and the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl - 7H - pyrrolo[2,3 - dlpyrimidine compound .
  • Results or Outcomes: The reaction resulted in a series of 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidines .

Application in Treatment of Rheumatoid Arthritis

  • Scientific Field: Pharmacology .
  • Summary of Application: The compound is used for the development of novel 7H-pyrrolo [2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton’s tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis .
  • Methods of Application: The design, synthesis and evaluation of novel 7H-pyrrolo [2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton’s tyrosine kinase (BTK) inhibitors .
  • Results or Outcomes: The results or outcomes of this application are not specified in the source .

Application in Cancer Immunotherapy

  • Scientific Field: Biomedical Sciences, specifically Cancer Immunotherapy .
  • Summary of Application: The compound is used as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is a negative regulator of T cell receptor (TCR) signaling. HPK1 is a promising therapeutic target for cancer immunotherapy .
  • Methods of Application: The design and synthesis of a series of HPK1 inhibitors with 7H-pyrrolo [2,3-d]pyrimidine scaffold were described. The compound 31 showed potent inhibitory activity against HPK1 .
  • Results or Outcomes: Compound 31 inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .

Application in Synthesis of Tubercidin Analogs

  • Scientific Field: Organic Chemistry .
  • Summary of Application: The compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo [2,3-d]pyrimidine .
  • Methods of Application: The reaction of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide and the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl - 7H - pyrrolo[2,3 - dlpyrimidine compound .
  • Results or Outcomes: The reaction resulted in a series of 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidines .

Application in Treatment of Rheumatoid Arthritis

  • Scientific Field: Pharmacology .
  • Summary of Application: The compound is used for the development of novel 7H-pyrrolo [2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton’s tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis .
  • Methods of Application: The design, synthesis and evaluation of novel 7H-pyrrolo [2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton’s tyrosine kinase (BTK) inhibitors .
  • Results or Outcomes: The results or outcomes of this application are not specified in the source .

Safety And Hazards

Safety measures for handling 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .

properties

IUPAC Name

5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-4-2-7-3-8-6(4)9-5/h2-3H,1H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIZQRMMYUHTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573639
Record name 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

CAS RN

5817-96-9
Record name 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LK Ravindranath, KS Babu, V Prabhakar… - Journal of Advanced …, 2015 - japer.in
1Department of Chemistry, Sri Krishnadevaraya University, Anantapuramu,(AP) INDIA. 2Department of Bio-technology, Sri Krishnadevaraya University College of Engineering & …
Number of citations: 3 japer.in
K Ichikawa, S Ito, E Kato, N Abe, T Machida… - Molecular Cancer …, 2023 - AACR
The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways are involved in cancer growth and survival; however, the clinical efficacy of single …
Number of citations: 3 aacrjournals.org
Y Guo, Y Jin, B Qu, Y Zhang, J Che… - Expert Opinion on …, 2021 - Taylor & Francis
Introduction: Akt is a widely known serine threonine kinase involved in a series of critical cellular pathways like cell survival and proliferation. With the development of small-molecule …
Number of citations: 7 www.tandfonline.com
T Shibata, K Watari, A Kawahara, T Sudo… - Molecular cancer …, 2020 - AACR
Nuclear expression of Y-box–binding protein (YBX1) is closely correlated with clinical poor outcomes and drug resistance in breast cancer. Nuclear translocation of YBX1 is facilitated …
Number of citations: 29 aacrjournals.org
Т СУГИМОТО, Т САКАМОТО, Ф ЯМАМОТО… - 2020 - elibrary.ru
Изобретение относится к новому соединению формулы (I) или его фармацевтически приемлемой соли. Соединения обладают свойствами ингибитора Akt киназы, Rsk …
Number of citations: 0 elibrary.ru
G Imre, K Eszter, H László, S Péter, P László… - TAVASZI SZÉL SPRING … - real.mtak.hu
Studies have shown that companies conversion rate from initial idea to proof of concept is somewhere around 10%[2] that is another way of saying that minimum around 90% of all …
Number of citations: 2 real.mtak.hu

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